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Compound of Interest

Compound Name: Chloromethyl pivalate

Cat. No.: B041491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl pivalate (POM-Cl) is a crucial reagent in synthetic organic chemistry, widely

utilized as a protecting group for carboxylic acids and in the synthesis of pivaloyloxymethyl

(POM) prodrugs to enhance the bioavailability of pharmaceuticals. Accurate spectroscopic data

is paramount for the verification of its structure and purity. This guide provides a focused

comparison of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data and

outlines a standard experimental protocol for data acquisition.

¹H and ¹³C NMR Data for Chloromethyl Pivalate
The following table summarizes the reported ¹H NMR spectral data for chloromethyl pivalate.

This data is essential for routine structural confirmation in a laboratory setting. While ¹³C NMR

spectra for chloromethyl pivalate are commercially available, specific chemical shift

assignments are not readily available in the surveyed literature.
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Nucleus

Chemical

Shift (δ) in

ppm

Multiplicity Integration
Assignme

nt
Solvent Reference

¹H 5.72 Singlet 2H -O-CH₂-Cl CDCl₃ [1]

¹H 1.24 Singlet 9H -C(CH₃)₃ CDCl₃ [1]

¹³C

Data not

available in

searched

literature

- - - CDCl₃ -

Note on ¹³C NMR Data: While specific chemical shift values for ¹³C NMR are not detailed in the

readily accessible literature, spectra are available from various chemical suppliers and

databases.[1][2] Researchers requiring this data for comparative purposes are advised to

consult these commercial sources or acquire the spectrum experimentally.

Experimental Protocols
Reproducible and high-quality NMR data is contingent on meticulous sample preparation and

standardized acquisition parameters.

Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of chloromethyl pivalate in approximately

0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of

50-100 mg is recommended to obtain a spectrum with a good signal-to-noise ratio in a

reasonable time.

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for chloromethyl
pivalate. The residual proton signal of CHCl₃ at δ 7.26 ppm can serve as an internal

reference for the ¹H spectrum, and the carbon signal at δ 77.16 ppm for the ¹³C spectrum.

Procedure:
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Weigh the desired amount of chloromethyl pivalate into a clean, dry vial.

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

If any particulate matter is visible, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean 5 mm NMR tube.

Ensure the liquid height in the NMR tube is a minimum of 4 cm.

Cap the NMR tube securely.

2. NMR Data Acquisition:

Instrumentation: Data can be acquired on a standard NMR spectrometer, for instance, a 400

MHz instrument.

¹H NMR Parameters (Typical):

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 8 to 16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range of -2 to 12 ppm is generally adequate.

¹³C NMR Parameters (Typical):

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024 or more) is required.

Relaxation Delay: 2 seconds.

Spectral Width: A range of 0 to 220 ppm is appropriate.
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3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ

77.16 for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum.

Structural Assignment and Visualization
The chemical structure of chloromethyl pivalate and the assignment of its proton signals are

illustrated below. The simplicity of the ¹H NMR spectrum, showing only two singlets, is a direct

reflection of the molecule's symmetry.

Caption: Structure of Chloromethyl Pivalate with ¹H NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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